

Triclosan chemical structure and properties

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Compound of Interest

Compound Name: *Triclosan*

Cat. No.: *B1682465*

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An In-depth Technical Guide to the Chemical Structure and Properties of **Triclosan**

Introduction

Triclosan (TCS) is a synthetic, broad-spectrum antimicrobial agent that has been widely used in a variety of consumer products, including soaps, toothpastes, detergents, and surgical cleaning treatments, as well as in clinical settings.[1][2] Chemically, it is a polychloro phenoxy phenol, a chlorinated aromatic compound with functional groups of both ethers and phenols, which contribute to its antibacterial properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **triclosan**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Triclosan is a white to off-white crystalline solid with a slight aromatic, phenolic odor.[1][3] Its chemical structure consists of two aromatic rings linked by an ether bond, with chlorine and hydroxyl functional groups.

Caption: 2D chemical structure of **Triclosan**.

Table 1: Chemical Identifiers for **Triclosan**

Identifier	Value	Reference(s)
IUPAC Name	5-Chloro-2-(2,4-dichlorophenoxy)phenol	[1] [4]
CAS Number	3380-34-5	[1] [5]
Chemical Formula	C ₁₂ H ₇ Cl ₃ O ₂	[1] [4] [5]
SMILES	<chem>Clc2cc(Cl)ccc2Oc1ccc(Cl)cc1O</chem>	[1]
InChI	1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H	[1] [5]

Physicochemical Properties

The physicochemical properties of **triclosan** are critical for its formulation, stability, and biological activity. It is a lipophilic compound with low water solubility.

Table 2: Physicochemical Properties of **Triclosan**

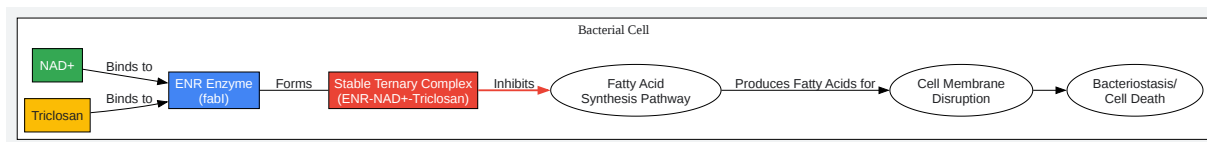
Property	Value	Reference(s)
Molecular Weight	289.54 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[1][3][6]
Melting Point	55–57 °C (131–135 °F)	[1][2]
Boiling Point	~280-290 °C; another source states 120 °C	[2][7][8]
Density	1.49 g/cm ³	[1]
Water Solubility	Slightly soluble (~10 mg/L at 20°C)	[1][9][10]
Solubility in Organic Solvents	Soluble in ethanol, methanol, diethyl ether, and strongly basic solutions	[1][7]
pKa	7.9 - 8.1	[3][4][10]
LogP (Octanol/Water Partition Coefficient)	4.76	[9][11]

Mechanism of Action and Signaling Pathways

Triclosan's antimicrobial activity is concentration-dependent. At lower, bacteriostatic concentrations, it specifically targets fatty acid synthesis, while at higher, biocidal concentrations, it disrupts cell membranes and other cytoplasmic targets.[1][12][13]

Primary Mechanism: Inhibition of Fatty Acid Synthesis

The primary target of **triclosan** in bacteria is the enoyl-acyl carrier protein reductase (ENR) enzyme, encoded by the *fabI* gene.[1][12] This enzyme is crucial for the elongation of fatty acids, which are essential components of bacterial cell membranes. **Triclosan** binds to the ENR enzyme, increasing its affinity for the cofactor NAD⁺. This results in the formation of a stable, non-functional ternary complex (ENR-NAD⁺-**triclosan**), which effectively halts fatty acid synthesis.[1] This mechanism is specific to bacteria, as vertebrates do not possess the ENR enzyme.[1]



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Caption: **Triclosan's** primary mechanism of action.

Effects on Other Cellular Pathways

Beyond its primary target, **triclosan** has been shown to affect other cellular processes, particularly in mammalian cells at higher concentrations:

- **Mitochondrial Disruption:** **Triclosan** can act as a mitochondrial uncoupler, depolarizing the mitochondrial membrane, increasing the production of reactive oxygen species (ROS), and suppressing ATP synthesis.^{[14][15][16]}
- **Signaling Pathway Modulation:** Studies have indicated that **triclosan** can modulate various signaling pathways, including the FAK/Akt and PI3K/Akt pathways, which are involved in cell migration, invasion, and proliferation.^{[14][17]}
- **Efflux Pump Induction:** In some bacteria, exposure to **triclosan** can upregulate efflux pumps, which can contribute to multidrug resistance by actively pumping out **triclosan** and other antibiotics from the cell.^[1]

Experimental Protocols

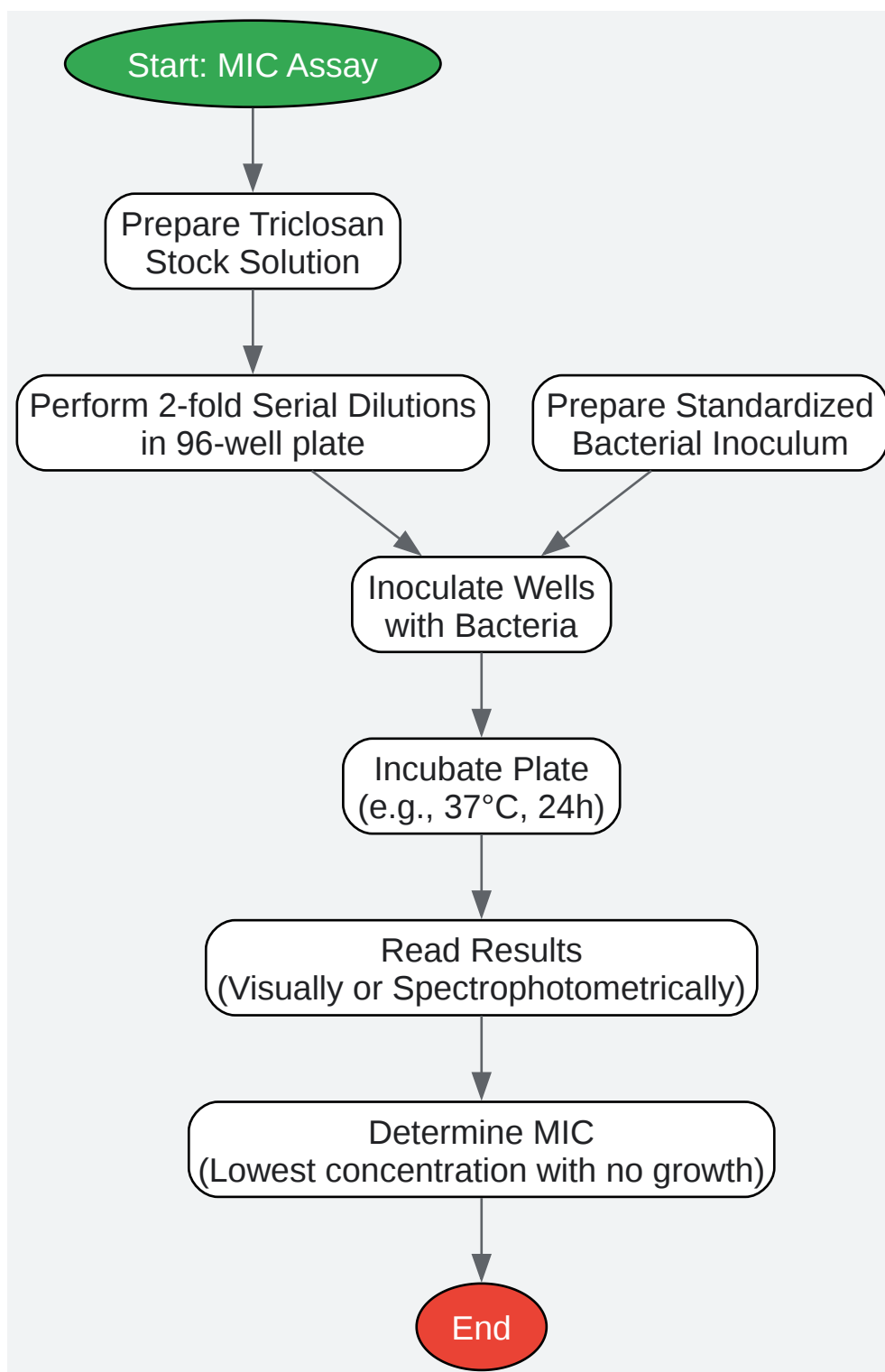
Characterizing the properties and activity of **triclosan** involves a range of standard laboratory techniques.

Antimicrobial Susceptibility Testing: Broth Microdilution

A common method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent like **triclosan** is the broth microdilution assay.

Methodology:

- **Preparation of Triclosan Stock Solution:** A stock solution of **triclosan** is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a high concentration.
- **Serial Dilutions:** The stock solution is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of **triclosan** concentrations.
- **Bacterial Inoculation:** Each well is inoculated with a standardized suspension of the test bacterium (e.g., *E. coli*, *S. aureus*) to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Controls:** Positive (bacteria in broth without **triclosan**) and negative (broth only) controls are included on each plate.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **triclosan** that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.



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Caption: Workflow for MIC determination via broth microdilution.

Physicochemical Analysis: UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of **triclosan**.

Methodology:

- **Standard Preparation:** Prepare a series of standard solutions of **triclosan** of known concentrations in a suitable solvent (e.g., ethanol).
- **Spectrum Acquisition:** Measure the absorbance spectrum of each standard solution using a UV-Vis spectrophotometer, typically over a range of 200-400 nm, to determine the wavelength of maximum absorbance (λ_{max}). For **triclosan**, a λ_{max} around 307 nm has been reported.[8]
- **Calibration Curve:** Plot a calibration curve of absorbance at λ_{max} versus the concentration of the **triclosan** standards.
- **Sample Analysis:** Prepare the unknown sample in the same solvent and measure its absorbance at λ_{max} .
- **Quantification:** Determine the concentration of **triclosan** in the unknown sample by interpolating its absorbance value on the calibration curve.

Conclusion

Triclosan is a well-characterized antimicrobial agent with a specific primary mechanism of action involving the inhibition of bacterial fatty acid synthesis. Its physicochemical properties, particularly its lipophilicity and low water solubility, are key to its formulation and biological interactions. While effective as an antimicrobial, its potential off-target effects on other cellular pathways and the risk of inducing antimicrobial resistance warrant careful consideration in its application. The experimental protocols outlined provide a basis for the continued investigation and characterization of **triclosan** and similar compounds in a research and development setting.

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